molecular formula C16H14F3NO2 B5984973 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5984973
M. Wt: 309.28 g/mol
InChI Key: DMMNGWBJQIRQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as ML352, is a small molecule that has been developed as a potential treatment for various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its ability to target specific proteins and signaling pathways in cells. 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer growth, inflammation, and neurodegeneration. By targeting these specific proteins, 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide can modulate cellular signaling pathways, leading to therapeutic benefits.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects in cells and animal models. In cancer cells, 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer growth. In inflammation models, 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. In neurological disorder models, 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to improve cognitive function and reduce neuroinflammation, leading to potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide for lab experiments is its high purity and yield, making it a suitable compound for scientific research. 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide also has a unique chemical structure and mechanism of action, making it a potential candidate for drug development. However, one of the limitations of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide research, including its potential use as a therapeutic agent in cancer, inflammation, and neurological disorders. 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide can also be used as a tool compound for studying specific signaling pathways and proteins in cells. In addition, future research can focus on optimizing the synthesis of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide to improve its solubility and bioavailability, making it a more suitable compound for drug development.
Conclusion:
In conclusion, 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a small molecule that has gained significant attention in the scientific community for its potential therapeutic benefits in various diseases. The synthesis method of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been optimized to yield high purity and yield, making it a suitable compound for scientific research. 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has a unique chemical structure and mechanism of action, making it a potential candidate for drug development. Future research can focus on optimizing the synthesis of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide and studying its potential therapeutic benefits in various diseases.

Synthesis Methods

The synthesis of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 2-methoxybenzaldehyde with 2-bromoacetophenone to form 2-(2-methoxyphenyl)acetophenone. This intermediate is then reacted with 3-(trifluoromethyl)aniline in the presence of a base to form 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide. The synthesis of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been optimized to yield high purity and yield, making it a suitable compound for scientific research.

Scientific Research Applications

2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been studied extensively for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-22-14-8-3-2-5-11(14)9-15(21)20-13-7-4-6-12(10-13)16(17,18)19/h2-8,10H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMNGWBJQIRQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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